1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo-
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Overview
Description
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- involves several steps. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The sulfonic acid and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
The uniqueness of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
222036-54-6 |
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Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
N-methyl-2,3-dioxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-10-16(14,15)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4,10H,1H3,(H,11,12,13) |
InChI Key |
HLPONVNGFXJYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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